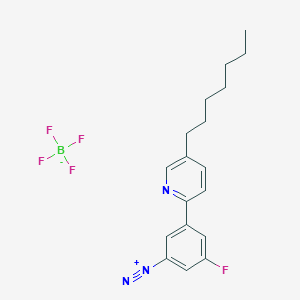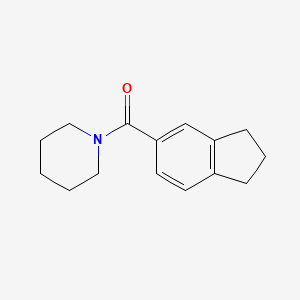
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine, also known as DPI, is a chemical compound with potential applications in scientific research. DPI is a pyrrolidine derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine acts as a selective inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII plays a crucial role in synaptic plasticity and memory formation by regulating the activity of ion channels and receptors. By inhibiting CaMKII, this compound can modulate calcium signaling and affect neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the phosphorylation of CaMKII and reduce the activity of ion channels and receptors. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and enhance long-term potentiation in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in lab experiments is its selectivity for CaMKII. This allows researchers to specifically target this enzyme and study its role in neuronal function. However, this compound also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research involving 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine. One area of interest is the development of more selective inhibitors of CaMKII that can be used in therapeutic applications. Another area of interest is the study of the role of CaMKII in other neurological disorders, such as schizophrenia and depression. Additionally, the use of this compound in combination with other compounds may lead to new insights into the mechanisms of synaptic plasticity and memory formation.
Méthodes De Synthèse
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can be synthesized using a variety of methods, including the reaction of 5-bromo-1-indanone with pyrrolidine in the presence of a base, or the reaction of 5-chloro-1-indanone with pyrrolidine in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of calcium signaling in synaptic plasticity and memory formation. In pharmacology, this compound has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-8-1-2-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBFJMPZGBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)





![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)


